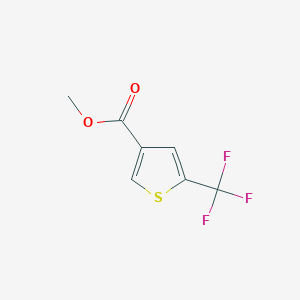
4,4-Difluoro-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3,3-dimethylbutan-2-one, also known as this compound (DFDMB), is a fluorinated aliphatic ketone compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of 78.3°C and a melting point of -45.9°C. It is insoluble in water, but is soluble in many organic solvents. DFDMB has been used in the synthesis of various compounds, as well as in the development of new pharmaceutical and biological compounds. It has also been used in the study of the mechanisms of action of various drugs and in the investigation of biochemical and physiological effects.
Scientific Research Applications
Chemical Reactions and Synthesis
Research has shown various chemical reactions and synthesis processes involving compounds related to 4,4-Difluoro-3,3-dimethylbutan-2-one. For instance, oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene leads to specific amide compounds, suggesting potential in organic synthesis and reaction mechanisms (Astakhova et al., 2017). Furthermore, the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride produces fluorinated tertiary thio- and selenoethers, showing the compound's role in fluorine chemistry (Suzuki et al., 1987).
Catalysis and Kinetics
Studies on catalysis and kinetics involving related compounds have been conducted. The preparation and characterization of 4,4-dimethylbuta-1,3-dienone-transition metal carbonyls indicate the potential application in organometallic chemistry and catalysis (Binger et al., 1978). Additionally, the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 3,3-dimethylbutan-2-one, have been explored, providing insights into reaction mechanisms and potential industrial applications (Flowers et al., 1970).
Spectroscopy and Physical Chemistry
Investigations in the field of spectroscopy and physical chemistry include studies on the spectral reconstruction of in situ FTIR spectroscopic reaction data using band-target entropy minimization, applicable to the homogeneous rhodium-catalyzed hydroformylation of related compounds (Li et al., 2003). This research provides valuable insights into spectroscopic techniques and their application in analyzing chemical reactions.
properties
IUPAC Name |
4,4-difluoro-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-4(9)6(2,3)5(7)8/h5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHGMYHOSYFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)